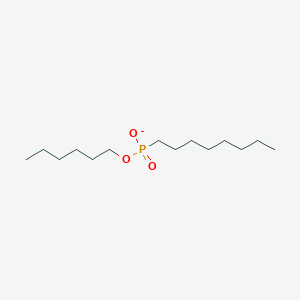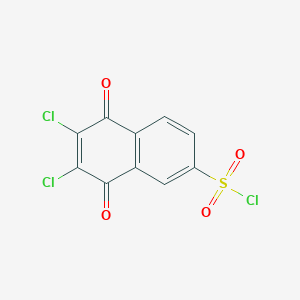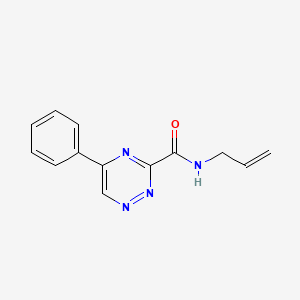![molecular formula C9H18N2O B14351741 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol CAS No. 91086-15-6](/img/structure/B14351741.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is significant due to its presence in various biologically active molecules, including tropane alkaloids. The compound’s unique structure imparts interesting chemical and biological properties, making it a subject of extensive research in organic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the diazabicyclo[3.2.1]octane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in studying biological processes.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Tropine: Another compound with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A related compound with slight structural differences.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with different functional groups.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethanol group. This gives it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
91086-15-6 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-6-8-2-3-9(7-10)11(8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChIキー |
BKLJHZNEHATCBI-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCC(C1)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)

![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)





